molecular formula C9H10O2 B13296379 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13296379
M. Wt: 150.17 g/mol
InChI Key: UGJFJUZAJVOMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₀O₂. This compound features a cyclopropane ring attached to a furan ring via a methylene bridge, with an aldehyde functional group on the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan-3-carbaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed:

Scientific Research Applications

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the function of target proteins and pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the combination of a strained cyclopropane ring and a reactive furan ring, providing a versatile scaffold for chemical modifications and potential biological activities .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(furan-3-ylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H10O2/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6-7H,2-3,5H2

InChI Key

UGJFJUZAJVOMPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.